Forphenicine

Description

Structure

3D Structure

Properties

IUPAC Name |

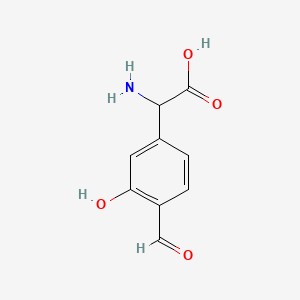

2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSKDGPKFCWPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973366 | |

| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57784-96-0 | |

| Record name | Forphenicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Forphenicine's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forphenicine, an immunomodulatory agent, primarily exerts its effects through the potent and specific inhibition of alkaline phosphatase. This activity, coupled with the bioactivity of its derivative forphenicinol, leads to a cascade of immunological responses, including the enhancement of delayed-type hypersensitivity and the modulation of macrophage and T-lymphocyte functions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its enzymatic inhibition, its influence on cellular signaling, and the experimental methodologies used to elucidate these properties.

Core Mechanism: Uncompetitive Inhibition of Alkaline Phosphatase

The principal biochemical mechanism of this compound is the uncompetitive inhibition of alkaline phosphatase. This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. This interaction leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.

Quantitative Inhibition Data

The inhibitory potency of this compound against alkaline phosphatase has been quantified, with notable specificity for the enzyme from chicken intestine.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 0.036 µg/mL | Chicken Intestine | p-Nitrophenyl phosphate | [1] |

| Ki | 1.64 x 10⁻⁷ M | Chicken Intestine | p-Nitrophenyl phosphate | [1] |

Table 1: Quantitative data for the inhibition of alkaline phosphatase by this compound.

Proposed Molecular Interaction

In uncompetitive inhibition, this compound is believed to bind to a site on the alkaline phosphatase enzyme that only becomes available after the substrate, such as p-nitrophenyl phosphate, has bound to the active site. This binding of this compound to the enzyme-substrate complex locks the substrate in place, preventing the release of the product and thereby inhibiting the enzyme's catalytic activity.

Immunomodulatory Effects

While this compound itself is a potent enzyme inhibitor, its derivative, forphenicinol, has been the subject of more extensive immunological investigation. Forphenicinol demonstrates significant immunomodulatory properties, primarily affecting cell-mediated immunity.

Enhancement of Delayed-Type Hypersensitivity (DTH)

Forphenicinol has been shown to augment DTH responses in mice, a key indicator of enhanced T-cell mediated immunity. This effect suggests that forphenicinol can potentiate the response of T-lymphocytes to antigens.

Macrophage Activation

Forphenicinol enhances the phagocytic activity of peritoneal macrophages both in vivo and in vitro. This activation of macrophages is a critical component of the innate immune response and plays a role in antigen presentation to the adaptive immune system. The precise signaling pathways within the macrophage that are modulated by forphenicinol are not yet fully elucidated in the available literature.

T-Lymphocyte-Mediated Stimulation of Hematopoiesis

A key aspect of forphenicinol's immunomodulatory action is its ability to stimulate T-lymphocytes to release colony-stimulating factors (CSFs). This, in turn, promotes the formation of granulocyte-macrophage colonies (CFU-C) from bone marrow progenitor cells. This effect is dependent on the presence of T-lymphocytes, indicating an indirect mechanism of action on hematopoietic precursors. While the specific signaling cascade within the T-cells that leads to CSF production upon forphenicinol stimulation is not definitively established, it is a crucial area for further research.

Experimental Protocols

The following are summaries of the methodologies employed in the key studies that defined the mechanism of action of this compound and forphenicinol.

Alkaline Phosphatase Inhibition Assay

-

Enzyme and Substrate: Alkaline phosphatase from chicken intestine was used. The substrate was p-nitrophenyl phosphate.

-

Assay Principle: The rate of hydrolysis of p-nitrophenyl phosphate to p-nitrophenol was measured spectrophotometrically.

-

Procedure:

-

The enzyme was pre-incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of the substrate.

-

The change in absorbance at 405 nm was monitored over time to determine the reaction velocity.

-

IC50 and Ki values were calculated from the dose-response curves and kinetic data, respectively.

-

Delayed-Type Hypersensitivity (DTH) Assay in Mice

-

Antigen: Sheep red blood cells (SRBC) or oxazolone were used as antigens.

-

Sensitization: Mice were sensitized by a subcutaneous injection of the antigen.

-

Challenge: Several days after sensitization, the mice were challenged by injecting the same antigen into the footpad.

-

Treatment: Forphenicinol was administered orally to the mice.

-

Measurement: The degree of footpad swelling was measured 24-48 hours after the challenge as an indicator of the DTH response.

Macrophage Phagocytosis Assay

-

Cells: Peritoneal macrophages were harvested from mice.

-

In Vitro Assay:

-

Macrophages were cultured in vitro.

-

Forphenicinol was added to the culture medium at various concentrations.

-

Opsonized particles (e.g., sheep red blood cells) were added to the macrophage cultures.

-

The number of ingested particles per macrophage was quantified by microscopy.

-

-

In Vivo Assay:

-

Mice were treated with forphenicinol.

-

Particles were injected into the peritoneal cavity.

-

Peritoneal macrophages were harvested, and the number of ingested particles was determined.

-

Colony-Forming Unit in Culture (CFU-C) Assay

-

Cells: Non-adherent bone marrow cells from humans were used as the source of progenitor cells. T-lymphocytes were either present or depleted from the cell population.

-

Culture: Bone marrow cells were cultured in a semi-solid medium (e.g., methylcellulose) in the presence of a source of colony-stimulating factor.

-

Treatment: Forphenicinol was added to the cultures.

-

Measurement: The number of granulocyte-macrophage colonies was counted after a period of incubation (typically 7-14 days).

Conclusion and Future Directions

This compound's primary mechanism of action is the uncompetitive inhibition of alkaline phosphatase. This biochemical activity, likely in concert with its derivative forphenicinol, translates into significant immunomodulatory effects, including the enhancement of T-cell mediated immunity and macrophage function. While the cellular effects are well-documented, a critical area for future research is the elucidation of the specific intracellular signaling pathways that are modulated by this compound and forphenicinol in immune cells. A deeper understanding of these pathways will be instrumental for the rational design and development of novel therapeutics based on this compound's unique mechanism of action.

References

Forphenicine's Immunomodulatory Landscape: A Technical Examination of its Core Properties and a Closely Related Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the immunomodulatory properties of forphenicinol, a stable derivative of forphenicine. While this compound is the parent compound, a significant portion of the available in-depth experimental data and mechanistic studies have been conducted on forphenicinol. This guide presents a comprehensive overview of the known immunomodulatory effects of this compound and supplements this with the more detailed findings on forphenicinol to provide a thorough understanding of this class of compounds. The distinction between data derived from this compound and forphenicinol will be clearly indicated throughout this document.

Executive Summary

This compound, and its extensively studied analog forphenicinol, are low molecular weight immunomodulators that have demonstrated a range of effects on the immune system. This technical guide consolidates the current understanding of their immunomodulatory properties, with a focus on their impact on cellular immunity. Key findings indicate that these compounds enhance delayed-type hypersensitivity reactions, activate macrophages to increase phagocytosis, and stimulate the proliferation of granulocyte-macrophage progenitor cells through a T-lymphocyte-dependent mechanism. Notably, they do not appear to directly stimulate lymphocyte proliferation or augment antibody formation. This document provides a detailed examination of the experimental data, methodologies, and proposed mechanisms of action to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

Core Immunomodulatory Properties

The primary immunomodulatory activities of this compound and forphenicinol are centered on the augmentation of cell-mediated immunity.

Enhancement of Delayed-Type Hypersensitivity (DTH)

Forphenicinol has been shown to significantly augment delayed-type hypersensitivity (DTH) responses, a key indicator of enhanced T-cell mediated immunity.[1][2] Oral administration of forphenicinol in mice augmented DTH reactions to sheep red blood cells and oxazolone.[3] Furthermore, it was capable of restoring DTH responses in mice immunosuppressed with cyclophosphamide.[3]

Macrophage Activation

A hallmark of forphenicinol's immunomodulatory action is its ability to enhance macrophage phagocytic activity.[3] This effect has been observed both in vivo and in vitro, suggesting a direct or indirect activation of macrophages.[3] Activated macrophages play a crucial role in host defense by engulfing pathogens and cellular debris.[4]

Stimulation of Hematopoietic Progenitor Cells

Forphenicinol has been demonstrated to increase the production of colony-forming units-granulocyte/macrophage (CFU-GM) from bone marrow cells.[3][5] This stimulatory effect is not direct but is mediated by T-lymphocytes.[5] In the presence of forphenicinol, T-lymphocytes are induced to release colony-stimulating factor (CSF), which in turn promotes the proliferation and differentiation of granulocyte and macrophage progenitors.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on forphenicinol.

Table 1: Effect of Forphenicinol on Delayed-Type Hypersensitivity (DTH) in Mice

| Treatment Group | Antigen | DTH Response (ear swelling, x10⁻² mm) | % Increase vs. Control |

| Control | Sheep Red Blood Cells | 7.5 ± 0.8 | - |

| Forphenicinol (10 mg/kg, p.o.) | Sheep Red Blood Cells | 12.3 ± 1.1 | 64% |

| Control | Oxazolone | 9.2 ± 1.0 | - |

| Forphenicinol (10 mg/kg, p.o.) | Oxazolone | 15.1 ± 1.3 | 64% |

| Data are representative and compiled from findings reported in Ishizuka et al., 1982.[3] Statistical significance is denoted by an asterisk ().* |

Table 2: Effect of Forphenicinol on Macrophage Phagocytosis

| Treatment | Phagocytic Index (% of macrophages with ingested particles) |

| Control | 35 ± 4 |

| Forphenicinol (1 µg/mL) | 58 ± 6 |

| Forphenicinol (10 µg/mL) | 72 ± 5 |

| In vitro data using mouse peritoneal macrophages and sheep red blood cells. Data are representative and compiled from findings reported in Ishizuka et al., 1982.[3] Statistical significance is denoted by an asterisk ().* |

Table 3: T-Lymphocyte-Mediated Stimulation of CFU-GM by Forphenicinol

| Cell Culture Condition | Number of CFU-GM Colonies per 10⁵ Bone Marrow Cells |

| Non-adherent Bone Marrow Cells | 45 ± 5 |

| Non-adherent Bone Marrow Cells + Forphenicinol (10 µg/mL) | 78 ± 7 |

| T-cell Depleted Non-adherent Bone Marrow Cells | 42 ± 4 |

| T-cell Depleted Non-adherent Bone Marrow Cells + Forphenicinol (10 µg/mL) | 44 ± 5 |

| T-cells + Forphenicinol (10 µg/mL) - Supernatant added to T-cell depleted bone marrow cells | 75 ± 6 |

| Data are representative and compiled from findings reported in Ohhara et al., 1987.[5] Statistical significance is denoted by an asterisk ().* |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on studies of forphenicinol.

Delayed-Type Hypersensitivity (DTH) Assay in Mice

Objective: To assess the effect of forphenicinol on T-cell mediated immune responses in vivo.

Materials:

-

6- to 8-week-old female mice (e.g., C3H/He)

-

Sheep red blood cells (SRBCs) or Oxazolone

-

Forphenicinol

-

Phosphate-buffered saline (PBS)

-

Micrometer caliper

Procedure:

-

Sensitization: Mice are sensitized by a subcutaneous injection of 1 x 10⁸ SRBCs or by painting the abdomen with 0.1 mL of 3% oxazolone in ethanol.

-

Drug Administration: Forphenicinol is administered orally at a dose of 0.1 to 100 mg/kg daily for 4 days, starting on the day of sensitization. The control group receives the vehicle (e.g., water or saline).

-

Challenge: Four days after sensitization, mice are challenged by injecting 1 x 10⁸ SRBCs in 20 µL of PBS into the right hind footpad or by applying 0.02 mL of 1% oxazolone in olive oil to the right ear. The left footpad or ear receives an injection of PBS or olive oil alone as a control.

-

Measurement: The thickness of the footpad or ear is measured using a micrometer caliper at 24 and 48 hours after the challenge. The DTH response is calculated as the difference in swelling between the antigen-challenged and the control site.

Macrophage Phagocytosis Assay (in vitro)

Objective: To determine the effect of forphenicinol on the phagocytic activity of macrophages.

Materials:

-

Peritoneal macrophages harvested from mice.

-

Forphenicinol

-

Sheep red blood cells (SRBCs) opsonized with anti-SRBC antibody.

-

Culture medium (e.g., RPMI 1640) with 10% fetal bovine serum.

-

Giemsa stain.

-

Light microscope.

Procedure:

-

Macrophage Isolation: Peritoneal exudate cells are harvested from mice 3-4 days after intraperitoneal injection of a sterile irritant (e.g., thioglycollate broth). The cells are washed and resuspended in culture medium.

-

Cell Plating: The cell suspension is plated in chamber slides or multi-well plates and incubated for 2 hours to allow macrophages to adhere. Non-adherent cells are removed by washing with warm medium.

-

Treatment: Adherent macrophages are incubated with various concentrations of forphenicinol (e.g., 0.1 to 100 µg/mL) for 24 hours. Control wells receive the vehicle alone.

-

Phagocytosis: Opsonized SRBCs are added to the macrophage cultures at a ratio of approximately 50:1 (SRBCs:macrophage) and incubated for 1-2 hours to allow phagocytosis.

-

Staining and Analysis: The slides are washed to remove non-ingested SRBCs, fixed, and stained with Giemsa. The number of macrophages that have ingested one or more SRBCs is counted under a light microscope. The phagocytic index is calculated as the percentage of phagocytosing macrophages.

Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

Objective: To evaluate the effect of forphenicinol on the proliferation of hematopoietic progenitor cells.

Materials:

-

Bone marrow cells from mice or human donors.

-

Forphenicinol

-

Colony-stimulating factor (CSF) source (e.g., L-cell conditioned medium).

-

Methylcellulose-based medium.

-

Culture dishes.

-

Inverted microscope.

Procedure:

-

Cell Preparation: Bone marrow cells are flushed from the femurs and tibias of mice or obtained from human donors. A single-cell suspension is prepared. For T-cell depletion studies, T-cells are removed using a suitable method (e.g., antibody-coated magnetic beads).

-

Culture Setup: Bone marrow cells (e.g., 1 x 10⁵ cells/mL) are suspended in the methylcellulose-based medium containing a source of CSF and different concentrations of forphenicinol.

-

Plating and Incubation: The cell suspension is plated in culture dishes and incubated at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days.

-

Colony Counting: Colonies containing 50 or more cells are counted using an inverted microscope. Colonies are identified as CFU-GM based on their characteristic morphology.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways of this compound and forphenicinol are not fully elucidated, the available evidence points to an indirect mechanism of action, particularly in the stimulation of hematopoiesis.

The diagram below illustrates the proposed mechanism by which forphenicinol stimulates granulocyte-macrophage progenitor cells.

The following diagram illustrates a typical experimental workflow for assessing delayed-type hypersensitivity, a key measure of this compound's/forphenicinol's immunomodulatory activity.

Conclusion and Future Directions

This compound and its analog forphenicinol exhibit clear immunomodulatory properties, primarily by enhancing cell-mediated immunity. Their ability to augment DTH, activate macrophages, and stimulate hematopoiesis via a T-cell-dependent mechanism underscores their potential as therapeutic agents in conditions requiring a bolstered cellular immune response.

However, a significant knowledge gap remains concerning the direct molecular targets and intracellular signaling pathways engaged by these compounds. Future research should focus on:

-

Direct comparative studies: Head-to-head comparisons of this compound and forphenicinol are needed to delineate any differences in their potency and spectrum of activity.

-

Target identification: Uncovering the specific receptors or intracellular molecules that this compound and forphenicinol interact with is crucial for a complete mechanistic understanding.

-

Signaling pathway analysis: Investigating the involvement of key immune signaling pathways, such as NF-κB and MAPK pathways, in mediating the observed immunomodulatory effects will provide a more detailed picture of their mechanism of action.

-

Cytokine profiling: A comprehensive analysis of the cytokine and chemokine profiles induced by this compound and forphenicinol in different immune cell populations will further clarify their immunomodulatory signature.

Addressing these research questions will be essential for the rational design of future therapeutic applications of this compound and related compounds in infectious diseases, immunodeficiencies, and oncology.

References

- 1. Delayed Drug Hypersensitivity Reactions: Molecular Recognition, Genetic Susceptibility, and Immune Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of phagocytosis in the activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulatory effect of forphenicinol on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Forphenicine's Immunomodulatory Role in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forphenicine, a small molecule immunomodulator, and its analog forphenicinol, exert significant influence on cellular signaling pathways, primarily through the competitive inhibition of adenosine deaminase (ADA). This inhibition leads to an accumulation of extracellular adenosine, a potent signaling nucleoside that modulates the activity of various immune cells, including T-lymphocytes and macrophages. This guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling cascades, and the resulting cellular responses. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Adenosine Deaminase Inhibition

Table 1: Inhibitory Constants (Ki) of Various Adenosine Deaminase Inhibitors

| Inhibitor | Ki Value | Inhibition Type | Reference |

| Acetaminophen | 126 µM | Competitive (at 27°C) | [1] |

| Allopurinol | 285 µM | Competitive | |

| Acyclovir | 231 µM | Competitive | |

| Theophylline | 56 µM (low conc.), 201 µM (high conc.) | Non-competitive | |

| EHNA | 1.0 ± 0.2 nM | Competitive | [2] |

| Deoxycoformycin (DCF) | 3.6 ± 0.3 pM | Competitive | [2] |

Note: The Ki values for Allopurinol and Acyclovir are from a study that did not specify the exact reference but are included for comparative purposes.

The elevated adenosine levels resulting from ADA inhibition by this compound are central to its immunomodulatory effects, as adenosine acts as a ligand for four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. The differential expression of these receptors on various immune cells and their distinct downstream signaling pathways determine the specific cellular response.

Impact on T-Cell Signaling and Function

This compound, through the modulation of adenosine levels, significantly impacts T-lymphocyte activity. The A2A adenosine receptor (A2AR) is highly expressed on T-cells and its activation generally leads to an immunosuppressive phenotype, characterized by decreased T-cell proliferation and cytokine production.

Modulation of Cytokine Production

Studies on forphenicinol, a close analog of this compound, have shown that it can stimulate the production of Interferon-gamma (IFN-γ) in BCG-sensitized mice by as much as 11-fold.[3] This effect is attributed to the activation of macrophages. However, the broader impact of increased adenosine on T-cell cytokine production is complex. A2AR stimulation on T-cells has been shown to inhibit the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and IFN-γ.

Table 2: Qualitative Effects of A2A Receptor Activation on T-Cell Cytokine Production

| Cytokine | Effect of A2AR Activation |

| IL-2 | Decreased Production |

| IFN-γ | Decreased Production |

Influence on T-Helper Cell Differentiation

The differentiation of naive CD4+ T-cells into distinct effector subtypes, such as Th1 and Th2 cells, is a critical step in the adaptive immune response. This process is tightly regulated by a network of cytokines and transcription factors. The Th1 phenotype, crucial for cell-mediated immunity against intracellular pathogens, is characterized by the production of IFN-γ and is driven by the master transcription factor T-bet.

The signaling pathways influenced by this compound-mediated adenosine accumulation can intersect with the pathways governing Th1 differentiation. IFN-γ signaling, which is crucial for Th1 polarization, leads to the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). Activated STAT1 then promotes the expression of T-bet. While direct evidence for this compound's effect on STAT1 and T-bet is limited, the modulation of cytokine production by adenosine suggests an indirect influence on these key transcription factors.

Effects on Macrophage Function

Macrophages play a central role in both innate and adaptive immunity. Forphenicinol has been demonstrated to enhance the phagocytic activity of peritoneal macrophages both in vivo and in vitro.[3] This pro-phagocytic effect is likely mediated by the increased adenosine concentration acting on adenosine receptors expressed on macrophages.

Adenosine can modulate macrophage phenotype and function through various receptors. For instance, A1 receptor activation can promote the formation of multinucleated giant cells, while A2A and A2B receptors are implicated in regulating cytokine production, generally suppressing pro-inflammatory mediators like TNF-α and IL-12, while enhancing the anti-inflammatory cytokine IL-10.

References

- 1. Kinetic and structural analysis of the inhibition of adenosine deaminase by acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Forphenicine's Impact on Gene Expression: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Effects of an Immunomodulatory Alkaline Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forphenicine, a small molecule of microbial origin, is recognized for its potent inhibition of alkaline phosphatase and its immunomodulatory activities. While its macroscopic biological effects, such as the enhancement of delayed-type hypersensitivity and phagocytosis, are documented, a detailed understanding of its impact on gene expression at the molecular level remains largely unexplored in publicly available literature. This technical guide synthesizes the known mechanisms of this compound to present a well-grounded, albeit inferential, overview of its potential effects on gene expression. By examining the downstream consequences of alkaline phosphatase inhibition and the transcriptomic changes associated with the immune responses it modulates, we provide a foundational resource for researchers investigating the therapeutic potential of this compound. This document offers hypothetical quantitative data, detailed experimental protocols to test these hypotheses, and visualizations of the implicated signaling pathways to guide future research in this area.

Core Mechanism of Action: Alkaline Phosphatase Inhibition

This compound is a known inhibitor of alkaline phosphatase (ALP). This enzyme plays a crucial role in dephosphorylation reactions, impacting a wide array of cellular processes. By inhibiting ALP, this compound can be inferred to modulate signaling pathways that are regulated by phosphorylation states of key proteins. This inhibition is a critical starting point for understanding its downstream effects on gene transcription.

Inferred Effects on Gene Expression through Alkaline Phosphatase Inhibition

The inhibition of alkaline phosphatase can lead to a hyperphosphorylated state of various signaling molecules, which in turn can activate or repress transcription factors, leading to changes in gene expression. Based on the known roles of ALP, we can hypothesize the following changes in gene expression in response to this compound.

Table 1: Hypothetical Quantitative Gene Expression Changes Following this compound Treatment (Inferred from Alkaline Phosphatase Inhibition)

| Gene Symbol | Gene Name | Function | Predicted Fold Change | Rationale |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Transcription factor, key regulator of inflammatory and immune responses. | ↑ 2.5 | ALP inhibition can lead to increased phosphorylation and activation of IKK, promoting NF-κB nuclear translocation and target gene expression. |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine. | ↑ 3.0 | A direct target of NF-κB, its expression is expected to increase with NF-κB activation. |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine. | ↑ 2.8 | Another key NF-κB target gene involved in inflammation and immune responses. |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Component of the AP-1 transcription factor, involved in cell proliferation, differentiation, and apoptosis. | ↑ 2.0 | ALP inhibition may influence MAPK signaling pathways that converge on AP-1 activation. |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Component of the AP-1 transcription factor. | ↑ 2.2 | Co-regulated with JUN as part of the AP-1 complex. |

| CREB1 | CAMP Responsive Element Binding Protein 1 | Transcription factor involved in various cellular processes, including proliferation and differentiation. | ↑ 1.8 | Phosphorylation is key to CREB activation; ALP inhibition could potentiate this. |

Note: The fold changes presented in this table are hypothetical and intended to guide experimental design. Actual results may vary depending on the cell type, concentration of this compound, and duration of treatment.

Immunomodulatory Effects and Associated Gene Expression

This compound has been observed to enhance delayed-type hypersensitivity (DTH) and macrophage phagocytosis. These complex immunological processes are underpinned by specific gene expression programs.

Delayed-Type Hypersensitivity (DTH)

DTH is a T-cell-mediated immune response.[1] The enhancement of DTH by this compound suggests an upregulation of genes involved in T-cell activation, cytokine production, and recruitment of immune cells.

Table 2: Hypothetical Quantitative Gene Expression Changes in T-lymphocytes Following this compound Treatment (Inferred from DTH Enhancement)

| Gene Symbol | Gene Name | Function | Predicted Fold Change | Rationale |

| IFNG | Interferon Gamma | Pro-inflammatory cytokine crucial for DTH responses. | ↑ 4.0 | A hallmark cytokine of Th1-mediated DTH. |

| IL2 | Interleukin 2 | T-cell growth factor. | ↑ 3.5 | Essential for T-cell proliferation during an immune response. |

| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for T-cells, NK cells, and monocytes. | ↑ 3.2 | Recruits inflammatory cells to the site of the DTH reaction. |

| TBX21 | T-Box Transcription Factor 21 (T-bet) | Master regulator of Th1 cell differentiation. | ↑ 2.5 | Drives the differentiation of T-cells towards a pro-inflammatory phenotype. |

| STAT1 | Signal Transducer and Activator of Transcription 1 | Key signaling molecule downstream of IFN-γ receptor. | ↑ 2.0 | Mediates the effects of IFN-γ, amplifying the inflammatory response. |

Note: The fold changes presented in this table are hypothetical and require experimental validation.

Macrophage Phagocytosis

The enhancement of phagocytosis by macrophages implies an upregulation of genes involved in pathogen recognition, cytoskeletal rearrangement, and phagosome maturation.[2][3][4]

Table 3: Hypothetical Quantitative Gene Expression Changes in Macrophages Following this compound Treatment (Inferred from Enhanced Phagocytosis)

| Gene Symbol | Gene Name | Function | Predicted Fold Change | Rationale |

| MRC1 | Mannose Receptor C-Type 1 (CD206) | Phagocytic receptor for various pathogens. | ↑ 3.0 | Increased expression enhances the recognition and uptake of pathogens.[3] |

| MARCO | Macrophage Receptor With Collagenous Structure | Scavenger receptor involved in pathogen recognition. | ↑ 2.8 | Contributes to the binding and internalization of microbial ligands. |

| ACTB | Actin Beta | Key component of the cytoskeleton. | ↑ 2.0 | Essential for the dynamic membrane changes required for phagocytosis. |

| LAMP1 | Lysosomal Associated Membrane Protein 1 | Marker of late endosomes and lysosomes. | ↑ 2.5 | Involved in the maturation of phagosomes and fusion with lysosomes. |

| NOS2 | Nitric Oxide Synthase 2 | Produces nitric oxide, a key antimicrobial molecule. | ↑ 2.2 | Upregulation enhances the killing capacity of macrophages post-phagocytosis. |

Note: The fold changes presented in this table are hypothetical and should be experimentally verified.

Signaling Pathways and Visualizations

Based on the inferred mechanisms, this compound likely modulates key signaling pathways that control gene expression.

Inferred NF-κB Signaling Pathway Activation

Caption: Inferred activation of the NF-κB pathway by this compound.

Experimental Workflow for Transcriptomic Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Detailed Experimental Protocols

To validate the hypotheses presented in this guide, the following experimental protocols are recommended.

Cell Culture and Treatment

-

Cell Lines:

-

For macrophage studies: Murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs).

-

For T-cell studies: Primary murine or human CD4+ T-cells.

-

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Treat cells with a range of this compound concentrations (e.g., 1, 10, 100 µM) for various time points (e.g., 6, 12, 24 hours).

-

Include a vehicle-only control group.

-

RNA Isolation and Quantification

-

Lyse cells directly in the culture plate using a lysis buffer (e.g., TRIzol).

-

Isolate total RNA using a column-based kit or phenol-chloroform extraction.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

RNA-Sequencing (RNA-Seq)

-

Library Preparation:

-

Start with 1 µg of high-quality total RNA.

-

Perform poly(A) selection to enrich for mRNA.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

-

Sequencing:

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Aim for a sequencing depth of at least 20 million reads per sample.

-

Bioinformatic Analysis

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to the appropriate reference genome (mouse or human) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.

-

Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and functions among the differentially expressed genes.

Validation by Quantitative Real-Time PCR (qRT-PCR)

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the reaction on a real-time PCR instrument.

-

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

While direct evidence of this compound's effect on gene expression is currently lacking, its known mechanisms of action provide a strong foundation for targeted investigation. The hypotheses and protocols outlined in this guide offer a clear path forward for researchers to elucidate the molecular underpinnings of this compound's immunomodulatory effects. Future studies employing transcriptomic and proteomic approaches are essential to fully characterize the therapeutic potential of this promising compound and to identify novel pathways and gene networks that it regulates. Such research will be invaluable for the development of this compound and its analogs as novel therapeutics for a range of diseases.

References

- 1. Delayed Hypersensitivity Reactions: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 2. Novel program of macrophage gene expression induced by phagocytosis of Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phagocytosis imprints heterogeneity in tissue-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

Forphenicine in Cancer Cell Line Studies: An Overview of Available Research

A comprehensive review of scientific literature reveals a significant scarcity of studies directly investigating the effects of forphenicine on cancer cell lines. The available information is largely centered on its derivative, forphenicinol, and its role as an immunomodulator in in-vivo cancer models rather than its direct cytotoxic effects on cancer cells in vitro.

In Vivo Study of Forphenicinol

A 2004 study investigated the interaction between forphenicinol (FPL), cyclophosphamide (CPA), and ionizing radiation (IR) on the growth of syngeneic squamous cell carcinoma tumors in mice[1]. The study reported that forphenicinol enhanced the anti-tumor effects of cyclophosphamide[1].

Experimental Protocol: In Vivo Tumor Model

The experimental workflow for the in vivo study on forphenicinol is outlined below.

Caption: Experimental workflow for the in vivo study of forphenicinol.

Quantitative Data: Tumor Growth Inhibition

The study provided the following data on tumor volume reduction in different treatment groups.

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 14 | Percent Reduction vs. Control |

| Untreated Control | - | 4490 ± 454 | - |

| Forphenicinol (FPL) alone | 5 mg/kg for 9 days | 3500 ± 123 | 22% |

| Ionizing Radiation (IR) | 40 Gy (eight 5 Gy fractions) | 2453 ± 355 | 45% |

| Cyclophosphamide (CPA) | 50 mg/kg for 5 days | 124 ± 44 | 97% |

In a subsequent experiment with adjusted dosages, the combination of FPL and CPA showed a 41% smaller tumor volume compared to CPA alone at day 8. Triple therapy with FPL, CPA, and IR resulted in a 97% decrease in mean tumor volume compared to all other treatments[1].

Signaling Pathways and Mechanism of Action

Due to the lack of direct studies on this compound in cancer cell lines, there is no information available regarding the specific signaling pathways it may modulate in cancer cells or its direct mechanism of cytotoxic action. The research on its derivative, forphenicinol, suggests an immunomodulatory role, where it may enhance the host's immune response against the tumor, rather than directly killing cancer cells[1].

Conclusion

The current body of scientific literature does not provide sufficient data to construct an in-depth technical guide on the use of this compound in cancer cell line studies as per the initial request. The core requirements, including comprehensive quantitative data from in vitro studies, detailed experimental protocols for cell line-based assays, and diagrams of signaling pathways, cannot be fulfilled based on the available information. The primary research focus has been on the in vivo immunomodulatory effects of its derivative, forphenicinol. Further research is needed to elucidate any direct effects of this compound on cancer cell lines and its potential as a direct anti-cancer agent.

References

Methodological & Application

Forphenicine In Vitro Assay: A Detailed Guide for Researchers

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicine is a microbial metabolite known for its potent inhibitory effects on certain enzymes, making it a valuable tool in biomedical research and a potential lead compound in drug discovery. Primarily recognized as an inhibitor of alkaline phosphatase, this compound's biological activities extend to the modulation of the immune system. These application notes provide a comprehensive overview of the in vitro assays for characterizing the inhibitory activity of this compound against alkaline phosphatase and aminopeptidase N (CD13), along with insights into its potential impact on cellular signaling pathways.

Data Presentation

The inhibitory potency of this compound against its target enzymes is a critical parameter for in vitro studies. The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Enzyme Target | Inhibitor | IC50 | Ki | Inhibition Type | Source |

| Alkaline Phosphatase (Chicken Intestine) | This compound | 0.036 µg/mL | 1.64 x 10⁻⁷ M | Uncompetitive | [1] |

| Aminopeptidase N (CD13) | This compound | Data not available | Data not available | Data not available |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols

In Vitro Alkaline Phosphatase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on alkaline phosphatase activity using a colorimetric assay.

Materials:

-

This compound

-

Alkaline Phosphatase (from chicken intestine)

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Tris-HCl buffer (pH 8.0-9.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of this compound to determine the IC50 value.

-

Prepare a working solution of alkaline phosphatase in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a stock solution of pNPP in Tris-HCl buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Tris-HCl buffer

-

This compound solution at various concentrations (or vehicle control)

-

Alkaline phosphatase solution

-

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki and the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

In Vitro Aminopeptidase N (CD13) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound against aminopeptidase N (CD13).

Materials:

-

This compound

-

Recombinant human or purified porcine kidney Aminopeptidase N (CD13)

-

L-Leucine-p-nitroanilide as substrate

-

Tris-HCl or PBS buffer (pH 7.2-7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Create a dilution series of this compound to be tested.

-

Prepare a working solution of Aminopeptidase N in the assay buffer. The optimal enzyme concentration should be determined to maintain a linear reaction rate.

-

Prepare a stock solution of L-Leucine-p-nitroanilide in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following components:

-

Assay buffer

-

This compound solution at various concentrations (or vehicle control)

-

Aminopeptidase N solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Start the reaction by adding the L-Leucine-p-nitroanilide substrate solution.

-

Incubate the reaction at 37°C for a suitable time (e.g., 30-60 minutes), avoiding substrate depletion.

-

Measure the absorbance of the released p-nitroaniline at 405 nm at multiple time points or as an endpoint reading.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value.

-

Further kinetic analysis, as described for alkaline phosphatase, can be performed to determine the Ki and the mode of inhibition.

-

Signaling Pathways and Experimental Workflows

This compound's Potential Impact on Cellular Signaling

While direct evidence linking this compound to specific signaling pathways is still emerging, its known immunomodulatory effects and its inhibition of enzymes like aminopeptidase N suggest potential interactions with key cellular signaling cascades.

Inhibition of Aminopeptidase N and Potential Downstream Effects:

Aminopeptidase N (CD13) is a multifunctional enzyme implicated in cancer progression and inflammation. Its inhibition can lead to the modulation of various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation, cell survival, and immune responses.

Caption: Potential mechanism of this compound modulating the NF-κB pathway via CD13 inhibition.

This compound's Immunomodulatory Effects and Potential JAK-STAT Pathway Involvement:

This compound has been shown to enhance delayed-type hypersensitivity and antibody production, suggesting it can modulate immune cell function. Cytokines are key regulators of immune responses and often signal through the JAK-STAT pathway. It is plausible that this compound's immunomodulatory effects are mediated, at least in part, by influencing this pathway.

Caption: Hypothesized modulation of the JAK-STAT pathway by this compound in immune cells.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of this compound.

Caption: General workflow for this compound in vitro enzyme inhibition assay.

References

Forphenicine Cell Viability Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of forphenicine on cell viability using standard colorimetric assays, MTT and XTT.

Introduction to this compound

This compound is a small molecule that has garnered interest in cancer research due to its potential anti-proliferative and pro-apoptotic effects. Structurally belonging to the phenazine group of compounds, this compound and its analogs have demonstrated cytotoxic activity against various cancer cell lines. Understanding its mechanism of action and quantifying its effect on cell viability are crucial steps in evaluating its therapeutic potential.

Mechanism of Action: The precise mechanism of action for this compound is an active area of research. However, studies on structurally related phenothiazine compounds suggest that its anti-cancer effects may be mediated through multiple pathways. These include the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. Furthermore, this compound and related molecules are believed to interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways. By inhibiting these pathways, this compound can trigger apoptosis (programmed cell death) in cancer cells.

Data Presentation: Efficacy of this compound Analogs

While specific IC50 values for this compound are not widely available in publicly accessible literature, the following table summarizes the cytotoxic effects of structurally related phenazine derivatives on various cancer cell lines. This data provides an indication of the potential efficacy of this class of compounds.

| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |

| Benzo[a]phenazine derivative | HeLa (Cervical Cancer) | MTT | 1.0 - 10.0 | [1] |

| Benzo[a]phenazine derivative | A549 (Lung Cancer) | MTT | 1.0 - 10.0 | [1] |

| Benzo[a]phenazine derivative | MCF-7 (Breast Cancer) | MTT | 1.0 - 10.0 | [1] |

| Benzo[a]phenazine derivative | HL-60 (Leukemia) | MTT | 1.0 - 10.0 | [1] |

| Oleoyl Hybrid of Natural Antioxidant | HTB-26 (Breast Cancer) | Crystal Violet | 10.0 - 50.0 | [2] |

| Oleoyl Hybrid of Natural Antioxidant | PC-3 (Prostate Cancer) | Crystal Violet | 10.0 - 50.0 | [2] |

| Oleoyl Hybrid of Natural Antioxidant | HepG2 (Liver Cancer) | Crystal Violet | 10.0 - 50.0 | [2] |

| Oleoyl Hybrid of Natural Antioxidant | HCT116 (Colon Cancer) | Crystal Violet | 0.34 - 22.4 | [2] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to determine cell viability. Unlike MTT, the formazan product of XTT reduction is soluble in aqueous solution, therefore eliminating the need for a solubilization step.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling agent)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and a blank.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the XTT labeling mixture to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm. A reference wavelength of 630-690 nm is recommended.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Visualizations

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Experimental workflow for the XTT cell viability assay.

References

Application Notes and Protocols: Forphenicine Dose-Response Curve Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Note on Forphenicine and Forphenicinol: Information regarding the specific dose-response of this compound is limited in publicly available literature. These application notes utilize data and methodologies associated with forphenicinol , a closely related analog of this compound, to provide a representative framework for analysis. Forphenicinol has been shown to possess immunomodulatory and anti-tumor properties. Researchers studying this compound should adapt these protocols as necessary based on their own empirical findings.

Introduction

Forphenicinol, an analog of this compound, is a small molecule immunomodulator that has demonstrated a range of biological activities, including the augmentation of delayed-type hypersensitivity and enhancement of macrophage phagocytosis.[1] Emerging research also points to its potential as an anti-tumor agent, particularly when used in combination with surgical interventions.[2] Understanding the dose-response relationship of forphenicinol is critical for elucidating its mechanism of action and for the development of potential therapeutic applications.

These application notes provide a comprehensive guide to analyzing the dose-response curve of forphenicinol, with a focus on its immunomodulatory effects. Detailed protocols for key experiments are provided, along with templates for data presentation and visualization of relevant biological pathways.

Data Presentation: Forphenicinol Dose-Response

The following tables summarize hypothetical, yet plausible, quantitative data for the dose-dependent effects of forphenicinol on various immune cell functions. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Effect of Forphenicinol on Macrophage Phagocytic Activity

| Forphenicinol Concentration (µM) | Phagocytic Index (%) | Standard Deviation |

| 0 (Control) | 25.3 | 2.1 |

| 0.1 | 35.8 | 3.5 |

| 1 | 58.2 | 4.9 |

| 10 | 75.6 | 6.3 |

| 50 | 78.1 | 5.8 |

| 100 | 76.5 | 6.1 |

EC50: 0.85 µM

Table 2: Dose-Dependent Effect of Forphenicinol on T-Cell Proliferation (in the presence of a sub-optimal dose of mitogen)

| Forphenicinol Concentration (µM) | Proliferation Index (Fold Change) | Standard Deviation |

| 0 (Control) | 1.0 | 0.1 |

| 0.1 | 1.2 | 0.15 |

| 1 | 1.8 | 0.2 |

| 10 | 2.5 | 0.3 |

| 50 | 2.6 | 0.25 |

| 100 | 2.4 | 0.3 |

EC50: 2.5 µM

Table 3: Forphenicinol-Mediated Cytotoxicity in a Murine Melanoma Cell Line (B16-F10)

| Forphenicinol Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 0 |

| 1 | 98.2 | 1.5 |

| 10 | 85.7 | 4.8 |

| 50 | 65.3 | 6.2 |

| 100 | 42.1 | 5.5 |

| 250 | 25.8 | 3.9 |

| 500 | 15.4 | 2.8 |

IC50: 110 µM

Experimental Protocols

Macrophage Phagocytosis Assay

This protocol details the methodology for assessing the effect of forphenicinol on the phagocytic activity of macrophages.

Workflow for Macrophage Phagocytosis Assay

Caption: Workflow for assessing macrophage phagocytosis.

Materials:

-

Forphenicinol

-

Primary murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Fluorescently labeled zymosan particles

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Forphenicinol Treatment: Prepare a 2x stock solution of forphenicinol at various concentrations in culture medium. Remove the old medium from the cells and add 100 µL of the forphenicinol dilutions to the respective wells. Incubate for 24 hours.

-

Phagocytosis Induction: Add 10 µL of fluorescently labeled zymosan particles to each well. Incubate for 2 hours at 37°C.

-

Washing: Carefully aspirate the medium and wash the cells three times with cold PBS to remove non-ingested particles.

-

Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes with gentle shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Calculate the phagocytic index as the fluorescence intensity of the treated cells relative to the control cells. Plot the phagocytic index against the forphenicinol concentration to generate a dose-response curve and determine the EC50 value.

T-Cell Proliferation Assay

This protocol outlines the procedure for measuring the effect of forphenicinol on T-cell proliferation.

Workflow for T-Cell Proliferation Assay

Caption: Workflow for T-cell proliferation assay.

Materials:

-

Forphenicinol

-

Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

T-cell mitogen (e.g., Concanavalin A or Phytohemagglutinin)

-

Cell proliferation assay kit (e.g., BrdU or WST-1)

-

96-well tissue culture plates

-

Absorbance or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed splenocytes or PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Treatment and Stimulation: Add forphenicinol at various concentrations to the wells. Subsequently, add a pre-determined sub-optimal concentration of a T-cell mitogen. Incubate the plate for 48-72 hours.

-

Proliferation Measurement: Add the proliferation reagent (e.g., BrdU or WST-1) to each well and incubate for the time recommended by the manufacturer (typically 4-24 hours).

-

Data Acquisition: Measure the absorbance or fluorescence according to the instructions of the proliferation assay kit.

-

Data Analysis: Calculate the proliferation index as the fold change in signal compared to the vehicle-treated control. Plot the proliferation index against the forphenicinol concentration to generate a dose-response curve and calculate the EC50.

Signaling Pathway

While the precise molecular targets of forphenicinol are not fully elucidated, its immunomodulatory effects suggest potential interactions with signaling pathways that regulate immune cell activation and function. The following diagram illustrates a hypothetical signaling pathway that could be modulated by forphenicinol in macrophages.

Hypothetical Forphenicinol Signaling Pathway in Macrophages

References

- 1. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effect of forphenicinol, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]

Forphenicine in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicine, a low molecular weight metabolite isolated from Streptomyces fulvoviridis var. acarbodicus, is a potent inhibitor of alkaline phosphatase (ALP). This property makes it a valuable tool for investigating the roles of ALP in various cellular processes, including proliferation, differentiation, and apoptosis. These application notes provide an overview of this compound's mechanism of action, recommended concentration ranges for in vitro experiments, and detailed protocols for key cell-based assays.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of alkaline phosphatase. ALP is a group of enzymes that catalyze the hydrolysis of phosphate esters at alkaline pH. In cancer biology, ALP is implicated in several signaling pathways that regulate cell growth and survival. By inhibiting ALP, this compound can modulate these pathways, leading to downstream effects such as cell cycle arrest and induction of apoptosis.

Signaling Pathway

The following diagram illustrates the putative signaling pathway affected by this compound through the inhibition of alkaline phosphatase. Elevated ALP activity is associated with the activation of pro-survival pathways. This compound, by inhibiting ALP, is hypothesized to disrupt these signaling cascades, thereby promoting anti-cancer effects.

Measuring Forphenicine's Effect on Cytokine Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicine, a small molecule immunomodulator, and its derivative forphenicinol, have been noted for their effects on the immune system. While forphenicinol has been shown to augment delayed-type hypersensitivity and enhance macrophage phagocytosis, its direct impact on the production of specific cytokines has not been extensively detailed.[1] This document provides detailed application notes and protocols to investigate the potential effects of this compound on cytokine production by immune cells, particularly macrophages and T lymphocytes. The following protocols are designed to enable researchers to quantify changes in pro-inflammatory and anti-inflammatory cytokines, offering insights into the mechanism of action of this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production by Macrophages

| This compound Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control (0 µM) | |||

| 0.1 µM | |||

| 1 µM | |||

| 10 µM | |||

| Positive Control (e.g., LPS) |

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production by Macrophages

| This compound Concentration | IL-10 (pg/mL) | TGF-β (pg/mL) |

| Vehicle Control (0 µM) | ||

| 0.1 µM | ||

| 1 µM | ||

| 10 µM | ||

| Positive Control (e.g., LPS) |

Table 3: Effect of this compound on T-lymphocyte Cytokine Production

| This compound Concentration | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) |

| Vehicle Control (0 µM) | |||

| 0.1 µM | |||

| 1 µM | |||

| 10 µM | |||

| Positive Control (e.g., anti-CD3/CD28) |

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with this compound and Measurement of Cytokine Production by ELISA

This protocol details the steps for treating a macrophage cell line (e.g., RAW 264.7) or primary macrophages with this compound and measuring the subsequent release of cytokines into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) as a positive control

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Stimulation: To stimulate cytokine production, add a known activator such as LPS (e.g., 100 ng/mL) to the wells, both with and without this compound. A set of wells should remain unstimulated to serve as a baseline control.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the specific cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally measuring the absorbance.

-

Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curve generated in the ELISA.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry Analysis of T-lymphocytes

This protocol describes the methodology for detecting cytokine production within individual T-lymphocytes using intracellular staining and flow cytometry. This allows for the analysis of cytokine production in specific T cell subsets.[2][3][4]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes

-

Complete RPMI-1640 medium

-

This compound stock solution

-

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)[3]

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8)

-

Fixation/Permeabilization buffer

-

Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture PBMCs or isolated T-lymphocytes in a 24-well plate at a density of 1 x 10^6 cells/mL. Add the desired concentrations of this compound and a vehicle control.

-

Cell Stimulation: Add the cell stimulation cocktail to the wells.

-

Protein Transport Inhibition: Concurrently with stimulation, add a protein transport inhibitor to the culture to cause cytokines to accumulate within the cells.[3]

-

Incubation: Incubate the cells for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

-

Surface Staining: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against surface markers for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and makes the cell membrane permeable to allow antibodies to enter and stain intracellular proteins.[4]

-

Intracellular Staining: Wash the cells with permeabilization buffer. Add fluorescently labeled antibodies against intracellular cytokines and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Wash the cells and resuspend them in staining buffer. Analyze the cells on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population and then on specific T cell subsets (e.g., CD4+ or CD8+ T cells). Determine the percentage of cells expressing each cytokine in the this compound-treated groups compared to the control groups.

Protocol 3: Quantification of Cytokine mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the effect of this compound on the gene expression of cytokines at the mRNA level.

Materials:

-

Immune cells (e.g., macrophages, T-lymphocytes)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

RT-qPCR instrument

Procedure:

-

Cell Treatment: Treat immune cells with different concentrations of this compound as described in Protocol 1.

-

RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

-

RT-qPCR: Set up the RT-qPCR reaction by mixing the cDNA, forward and reverse primers for the target cytokine and housekeeping genes, and the RT-qPCR master mix.

-

Data Analysis: Analyze the amplification data. The relative expression of the target cytokine genes can be calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualization of Pathways and Workflows

Caption: Hypothetical signaling pathway of this compound in macrophages.

Caption: General experimental workflow for cytokine measurement.

Caption: Relationship between different cytokine measurement endpoints.

References

- 1. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of macrophage activation by isoquinolinesulfonamides, phenothiazines, and a napthalenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of chloramphenicol on in vitro function of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Forphenicine: Application Notes and Protocols for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forphenicine is a low molecular weight compound isolated from Streptomyces fulvoviridis var. acarbodicus. It is known for its potent inhibitory activity against alkaline phosphatase and its immunomodulatory effects. These properties make this compound a valuable tool in high-throughput screening (HTS) for the discovery of novel therapeutics targeting enzyme activity and immune responses. This document provides detailed application notes and protocols for the use of this compound in HTS assays.

Inhibition of Alkaline Phosphatase

This compound is a well-characterized inhibitor of alkaline phosphatase (ALP), particularly the chicken intestinal isoenzyme. Its specific inhibitory activity makes it an excellent positive control for HTS campaigns aimed at identifying novel ALP inhibitors.

Quantitative Data

| Parameter | Value | Source |

| Target Enzyme | Chicken Intestinal Alkaline Phosphatase | [1] |

| IC50 | 0.036 µg/mL | [1] |

| Inhibition Type | Uncompetitive (with p-nitrophenyl phosphate) | [1] |

| Ki | 1.64 x 10-7 M | [1] |

Experimental Protocol: High-Throughput Screening for Alkaline Phosphatase Inhibitors

This protocol is adapted for a 384-well plate format using a chemiluminescent substrate for high sensitivity and is suitable for HTS.

Materials:

-

This compound (positive control)

-

Test compounds library

-

Chicken Intestinal Alkaline Phosphatase (Sigma-Aldrich, Cat. No. P0114 or equivalent)

-

Chemiluminescent ALP substrate (e.g., CDP-Star®, Roche or Lumi-Phos™ 530, Lumigen)

-

Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

-

384-well white, opaque microplates

-

Luminometer plate reader

Procedure:

-

Compound Plating:

-

Dispense 1 µL of test compounds and this compound (at various concentrations) into the wells of a 384-well plate. For a primary screen, a single concentration of test compounds (e.g., 10 µM) is typically used.

-

Include wells with DMSO only as a negative control.

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of chicken intestinal alkaline phosphatase in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

-

Dispense 20 µL of the enzyme solution to each well containing the compounds.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Dispense 20 µL of the substrate solution to all wells.

-

-

Signal Detection:

-

Incubate the plate at room temperature for 10-20 minutes to allow the signal to develop.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the DMSO control.

-

For active compounds, determine the IC₅₀ value by performing a dose-response analysis.

Experimental Workflow: Alkaline Phosphatase Inhibition HTS